REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[H:23][H:24].[Pd:25].[c:1]1([CH:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:17]2)[N:8]2[CH:9]([C:14](=[O:15])[OH:16])[CH:10]([CH2:12][CH3:13])[CH2:11]2)[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[NH:8]1[CH:9]([C:14](=[O:15])[OH:16])[CH:10]([CH2:12][CH3:13])[CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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CCC1CN(C(c2ccccc2)c2ccccc2)C1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1CN(C(c2ccccc2)c2ccccc2)C1C(=O)O
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Name
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Type
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product
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Smiles
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CCC1CNC1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |